molecular formula C17H16N4O3 B10996044 N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B10996044
M. Wt: 324.33 g/mol
InChI Key: ZOICIEOQTVBLJF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,1-c][1,2,4]triazin-3-yl core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the pyrido[2,1-c][1,2,4]triazin-3-yl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-methoxyphenyl group: This is usually achieved through a substitution reaction, where a suitable methoxyphenyl derivative is introduced.

    Formation of the propanamide linkage: This step involves the coupling of the pyrido[2,1-c][1,2,4]triazin-3-yl core with a propanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and pyrido[2,1-c][1,2,4]triazin-3-yl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-oxo-2-phenylbutanoic acid
  • N-(4-methoxyphenyl)-3-oxo-3H-pyrido[2,1-c][1,2,4]triazin-4-yl)propanamide

Uniqueness

N-(4-methoxyphenyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is unique due to its specific structural features, which confer distinct biological and chemical properties. Its pyrido[2,1-c][1,2,4]triazin-3-yl core is particularly noteworthy for its potential therapeutic applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-24-13-7-5-12(6-8-13)18-16(22)10-9-14-17(23)21-11-3-2-4-15(21)20-19-14/h2-8,11H,9-10H2,1H3,(H,18,22)

InChI Key

ZOICIEOQTVBLJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2=NN=C3C=CC=CN3C2=O

Origin of Product

United States

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